molecular formula C9H15N3O B14314463 4-Amino-1-butyl-5-methylpyrimidin-2(1H)-one CAS No. 116459-84-8

4-Amino-1-butyl-5-methylpyrimidin-2(1H)-one

Katalognummer: B14314463
CAS-Nummer: 116459-84-8
Molekulargewicht: 181.23 g/mol
InChI-Schlüssel: POTOBOSYWZWWDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-1-butyl-5-methylpyrimidin-2(1H)-one is a pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their role in various biological processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-butyl-5-methylpyrimidin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis may begin with commercially available pyrimidine derivatives.

    Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, with catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in optimizing reaction conditions and scaling up the production.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-1-butyl-5-methylpyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of functional groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution may yield various substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

4-Amino-1-butyl-5-methylpyrimidin-2(1H)-one may have applications in various fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic agents.

    Industry: Use in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Amino-1-butyl-5-methylpyrimidin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Amino-1-butylpyrimidin-2(1H)-one: Lacks the methyl group.

    4-Amino-5-methylpyrimidin-2(1H)-one: Lacks the butyl group.

    1-Butyl-5-methylpyrimidin-2(1H)-one: Lacks the amino group.

Uniqueness

4-Amino-1-butyl-5-methylpyrimidin-2(1H)-one is unique due to the presence of all three functional groups (amino, butyl, and methyl) on the pyrimidine ring. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

116459-84-8

Molekularformel

C9H15N3O

Molekulargewicht

181.23 g/mol

IUPAC-Name

4-amino-1-butyl-5-methylpyrimidin-2-one

InChI

InChI=1S/C9H15N3O/c1-3-4-5-12-6-7(2)8(10)11-9(12)13/h6H,3-5H2,1-2H3,(H2,10,11,13)

InChI-Schlüssel

POTOBOSYWZWWDI-UHFFFAOYSA-N

Kanonische SMILES

CCCCN1C=C(C(=NC1=O)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.